molecular formula C15H22N2O2 B5368324 N-(4-ethoxyphenyl)-2-methyl-1-piperidinecarboxamide

N-(4-ethoxyphenyl)-2-methyl-1-piperidinecarboxamide

Cat. No. B5368324
M. Wt: 262.35 g/mol
InChI Key: LITFGCDVRGYLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-methyl-1-piperidinecarboxamide, also known as Etonitazene, is a synthetic opioid drug that was first synthesized in 1957. It belongs to the class of piperidine-based opioids and has been found to have potent analgesic effects. The drug has been studied extensively in scientific research and has shown promising results in the treatment of pain.

Mechanism of Action

N-(4-ethoxyphenyl)-2-methyl-1-piperidinecarboxamide acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia and sedation. It also has an affinity for the delta and kappa opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its euphoric effects. The drug also produces respiratory depression, which can be a potentially life-threatening side effect.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2-methyl-1-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective opioid receptor agonist, which makes it useful for studying the opioid receptor system. However, the drug has limitations as well, including its potential for abuse and its potential for producing respiratory depression.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-2-methyl-1-piperidinecarboxamide. One area of interest is the development of new opioid drugs that are less addictive and have fewer side effects. Another area of research is the development of new pain management strategies that do not rely on opioid drugs. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly with regard to its potential for producing respiratory depression.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-methyl-1-piperidinecarboxamide involves the reaction of 4-ethoxybenzaldehyde with 2-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with acetic anhydride to form the final product.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-methyl-1-piperidinecarboxamide has been extensively studied in scientific research for its analgesic properties. It has been found to be a potent opioid receptor agonist and has shown efficacy in the treatment of pain. The drug has also been studied for its potential use in the treatment of opioid addiction.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-19-14-9-7-13(8-10-14)16-15(18)17-11-5-4-6-12(17)2/h7-10,12H,3-6,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITFGCDVRGYLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCCCC2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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